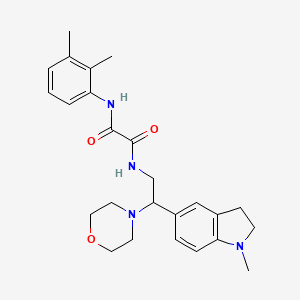
N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, commonly known as DMIO, is a chemical compound that has gained significant attention in scientific research. DMIO belongs to the class of oxalamide compounds and has been widely used in various scientific studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Behavioral Pharmacology
A study explored the anxiolytic and antidepressant potential of a selective 5-hydroxytryptamine (HT)1B antagonist, demonstrating its utility in the treatment of anxiety and affective disorders. This research highlights the importance of selective antagonists in modulating neurotransmitter systems, which could be relevant to the pharmacological applications of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, particularly if it exhibits similar receptor targeting properties (Hudzik et al., 2003).
Regioselectivity in Chemical Reactions
Research into the regioselectivity of free radical bromination of unsymmetrical dimethylated pyridines provides insights into the mechanisms and regioselectivity of reactions involving similar complex molecules. Understanding these reactions is crucial for synthesizing and modifying compounds like N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, which may require specific structural modifications for research or therapeutic purposes (Thapa et al., 2014).
Environmental Fate of Chemical Compounds
A review on the environmental fate of alkylphenol ethoxylates (APEs) and their degradation products emphasizes the importance of understanding the environmental impact and degradation pathways of chemical compounds. This information is pertinent for assessing the ecological and health implications of using and disposing of synthetic compounds like N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (Ying et al., 2002).
Occupational Exposure and Toxicology
The clinical outcomes of occupational exposure to N,N-Dimethylformamide (DMF) highlight the need for understanding the toxicological profiles of chemicals used in industrial settings. This research is crucial for ensuring the safety and health of workers exposed to chemical compounds, including the potential manufacturing or laboratory use of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (Kim & Kim, 2011).
Antioxidant Activity Analysis
A review on the analytical methods used in determining antioxidant activity provides a framework for evaluating the potential antioxidant properties of compounds. Given the increasing interest in antioxidants for various health benefits, such methodologies could be applicable for assessing the antioxidant potential of N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, if relevant (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-17-5-4-6-21(18(17)2)27-25(31)24(30)26-16-23(29-11-13-32-14-12-29)19-7-8-22-20(15-19)9-10-28(22)3/h4-8,15,23H,9-14,16H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFOXJQLFZUIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2883557.png)
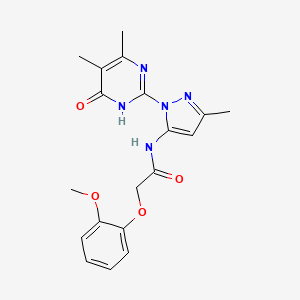
![N-methyl-N-(1-methylpiperidin-4-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883562.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2883564.png)
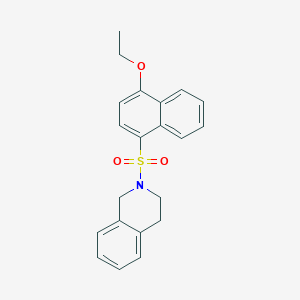
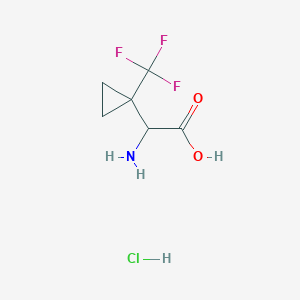

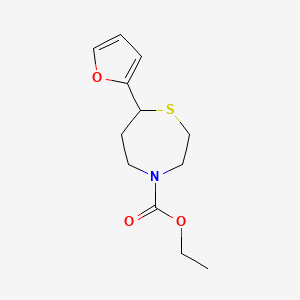
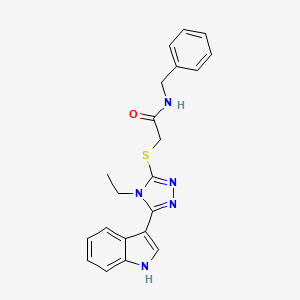
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2883573.png)
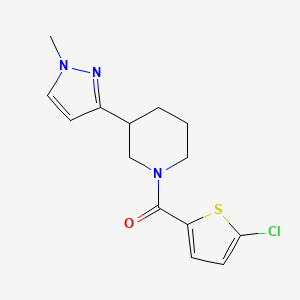
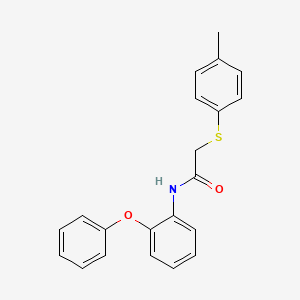
![3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2883578.png)